molecular formula C20H26N4O3 B6585569 N-(2,6-dimethylphenyl)-2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251677-94-7

N-(2,6-dimethylphenyl)-2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B6585569
CAS No.: 1251677-94-7
M. Wt: 370.4 g/mol
InChI Key: XBOYXLWJZVKPQW-UHFFFAOYSA-N
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Description

This compound features a dihydropyrimidinone core substituted with an ethyl group at position 4 and a morpholin-4-yl group at position 2. The acetamide moiety is linked to a 2,6-dimethylphenyl group, which introduces steric bulk and hydrophobicity. Its molecular formula is C25H26N6O3S, with a molar mass of 490.58 g/mol .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(4-ethyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-4-16-12-18(26)24(20(21-16)23-8-10-27-11-9-23)13-17(25)22-19-14(2)6-5-7-15(19)3/h5-7,12H,4,8-11,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOYXLWJZVKPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H24N4O2\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_2

This molecular structure includes a dimethylphenyl group and a morpholine moiety, which are significant in determining its biological interactions.

Cognitive Enhancement

One of the notable biological activities of this compound is its effect on cognitive functions. A study evaluated the impact of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384), a related compound, on learning and memory using various rat models. The findings indicated that DM-9384 improved memory performance in both electroconvulsive shock-induced and scopolamine-induced amnesia models. The compound facilitated the acquisition of avoidance responses in active avoidance tasks and showed promise in enhancing cognitive functions overall .

The mechanism underlying the cognitive enhancement effects appears to involve modulation of neurotransmitter systems. Specifically, it may enhance cholinergic activity, which is crucial for memory and learning processes. The dose-response relationship observed in these studies suggests that optimal dosing is critical for achieving desired cognitive effects, with bell-shaped curves indicating both efficacy and potential toxicity at higher concentrations .

Antimicrobial Activity

Emerging research has also begun to explore the antimicrobial properties of this compound. Preliminary studies have indicated that derivatives similar to this compound exhibit significant antibacterial activity against various strains of bacteria. This could be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to assess the safety profile of this compound. Results indicate that while certain concentrations can inhibit cell proliferation in cancer cell lines, lower concentrations do not exhibit significant cytotoxic effects on normal cells. This selectivity could position the compound as a potential candidate for further development in cancer therapeutics .

Study 1: Cognitive Function Enhancement

In a controlled study involving rats, DM-9384 was administered prior to training sessions designed to assess memory retention. The results demonstrated a significant improvement in memory recall compared to control groups receiving saline solutions. This study highlights the potential application of this compound in treating cognitive impairments associated with neurodegenerative diseases such as Alzheimer's .

Study 2: Antibacterial Efficacy

A recent investigation evaluated the antimicrobial efficacy of several derivatives related to this compound against common pathogenic bacteria. The study found that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values lower than those of conventional antibiotics, suggesting a promising alternative for antibiotic-resistant infections .

Comparison with Similar Compounds

Discussion of Substituent Impact on Bioactivity (Inferred)

  • Morpholin-4-yl vs. Thioether (Analog 1) : Morpholine’s oxygen atoms may facilitate hydrogen bonding with biological targets, whereas thioethers could increase lipophilicity but reduce metabolic stability .
  • Ethyl vs. Methyl (Analog 3) : Ethyl groups may prolong half-life by sterically shielding the core from enzymatic degradation.
  • Fluorinated Groups (Analog 2) : Fluorine atoms enhance electronegativity and bioavailability, a strategy absent in the target compound .

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